molecular formula C10H14O3 B13611940 (R)-1-(2,3-Dimethoxyphenyl)ethan-1-ol

(R)-1-(2,3-Dimethoxyphenyl)ethan-1-ol

Katalognummer: B13611940
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: CFTDWZSHQBCEMC-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,3-Dimethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,3-dimethoxyacetophenone using chiral catalysts or reagents to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol may involve large-scale asymmetric reduction processes. These processes often utilize chiral catalysts, such as chiral oxazaborolidine or transition metal complexes, to achieve high enantioselectivity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2,3-Dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: 2,3-Dimethoxyacetophenone or 2,3-dimethoxybenzaldehyde.

    Reduction: 2,3-Dimethoxyethylbenzene.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-1-(2,3-Dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of methoxy groups and the chiral center can play a crucial role in its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol
  • 1-(2,3-Dimethoxyphenyl)ethan-1-one
  • 1-(2,3-Dimethoxyphenyl)ethan-1-amine

Uniqueness

®-1-(2,3-Dimethoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer or other similar compounds. The presence of methoxy groups also imparts distinct electronic and steric properties, influencing its behavior in various reactions and applications.

Eigenschaften

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

(1R)-1-(2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3/t7-/m1/s1

InChI-Schlüssel

CFTDWZSHQBCEMC-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C1=C(C(=CC=C1)OC)OC)O

Kanonische SMILES

CC(C1=C(C(=CC=C1)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.